molecular formula C13H12N2O2S B2589130 1-{4-Hydroxy-3-[(pyrimidin-2-ylsulfanyl)methyl]phenyl}ethan-1-one CAS No. 730992-37-7

1-{4-Hydroxy-3-[(pyrimidin-2-ylsulfanyl)methyl]phenyl}ethan-1-one

Cat. No.: B2589130
CAS No.: 730992-37-7
M. Wt: 260.31
InChI Key: QSGRSOKTQCMITR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to 1-{4-Hydroxy-3-[(pyrimidin-2-ylsulfanyl)methyl]phenyl}ethan-1-one

Chemical Identification and Nomenclature

Systematic International Union of Pure and Applied Chemistry Name and Structural Interpretation

The systematic International Union of Pure and Applied Chemistry name for this compound is 1-[4-hydroxy-3-(pyrimidin-2-ylsulfanylmethyl)phenyl]ethanone. This nomenclature reflects the hierarchical structural organization of the molecule, beginning with the acetophenone backbone and proceeding through the substitution pattern. The name indicates an ethanone (acetyl) group attached to a phenyl ring system that bears two substituents: a hydroxyl group at the 4-position and a complex pyrimidin-2-ylsulfanylmethyl substituent at the 3-position.

The structural interpretation reveals a molecule with three distinct functional domains. The primary framework consists of a para-hydroxyacetophenone unit, which provides the basic aromatic ketone structure. The secondary component involves a methylene bridge (-CH2-) that connects the aromatic ring to a sulfur atom, creating a benzylic thioether linkage. The tertiary component comprises a pyrimidine ring system attached through the sulfur atom at the 2-position of the pyrimidine nucleus.

The acetophenone portion contributes significant chemical reactivity through its carbonyl functionality, while the phenolic hydroxyl group provides hydrogen bonding capabilities and potential for further chemical modification. The pyrimidine heterocycle introduces nitrogen-containing aromatic character with distinct electronic properties that differ substantially from the benzene ring system. The sulfur bridge serves as both a flexible linker and a heteroatom that can participate in various chemical interactions.

Common Synonyms and Registry Numbers

The compound is registered under the Chemical Abstracts Service number 730992-37-7, which serves as its primary identification in chemical databases and regulatory documents. This registry number was assigned upon first documentation in chemical literature and remains the definitive identifier for regulatory and commercial purposes.

Several systematic synonyms exist for this compound, reflecting different approaches to nomenclature and structural description. These include this compound, 1-[4-hydroxy-3-(pyrimidin-2-ylsulfanylmethyl)phenyl]ethanone, and 1-{4-hydroxy-3-[(pyrimidin-2-ylthio)methyl]phenyl}ethanone. The variations primarily reflect different conventions for expressing the thioether linkage, with "sulfanyl" and "thio" being interchangeable terms in systematic nomenclature.

The molecular identifier code in the PubChem database is 2400428, providing an additional means of accessing comprehensive chemical information. The compound also carries the MDL number MFCD04624235, which is used in various chemical inventory systems. These multiple identification systems ensure robust tracking and referencing across different chemical databases and commercial suppliers.

Identification Parameter Value
Chemical Abstracts Service Number 730992-37-7
PubChem Compound Identifier 2400428
MDL Number MFCD04624235
Molecular Formula C₁₃H₁₂N₂O₂S
Molecular Weight 260.31 g/mol
Structural Representation and Isomeric Considerations

The molecular structure of this compound can be represented through multiple chemical notation systems. The Simplified Molecular Input Line Entry System representation is CC(=O)C1=CC(=C(C=C1)O)CSC2=NC=CC=N2, which provides a linear description of the molecular connectivity. The International Chemical Identifier string is InChI=1S/C13H12N2O2S/c1-9(16)10-3-4-12(17)11(7-10)8-18-13-14-5-2-6-15-13/h2-7,17H,8H2,1H3, offering a standardized structural description.

The compound exhibits several important structural features that influence its chemical behavior. The acetophenone moiety adopts a planar configuration due to the conjugation between the aromatic ring and the carbonyl group. The hydroxyl substituent on the benzene ring can participate in intramolecular hydrogen bonding with the carbonyl oxygen under certain conformational arrangements, potentially stabilizing specific molecular geometries.

The pyrimidine ring system contributes additional complexity through its nitrogen heteroatoms. Pyrimidine derivatives are known to exhibit tautomeric behavior, particularly involving proton migration between nitrogen atoms and oxygen-containing substituents. In the context of this compound, the pyrimidine ring maintains its aromatic character, but the electronic distribution may be influenced by the electron-withdrawing effect of the sulfur linkage at the 2-position.

Conformational analysis reveals that the molecule possesses significant flexibility around the methylene bridge connecting the aromatic ring to the sulfur atom. This flexibility allows for multiple low-energy conformations, with rotational barriers primarily determined by steric interactions between the pyrimidine ring and the substituted benzene ring. The sulfur atom serves as a flexible hinge point, enabling the pyrimidine and benzene ring systems to adopt various relative orientations.

The compound does not exhibit classical structural isomerism, as the connectivity pattern is uniquely defined. However, conformational isomers arise from rotation around single bonds, particularly the carbon-sulfur and sulfur-nitrogen bonds. These conformational variants may exhibit different physical properties and chemical reactivities, contributing to the overall complexity of the compound's behavior in solution and solid state.

Structural Parameter Description
Aromatic Ring Systems Benzene and pyrimidine rings
Functional Groups Ketone, phenol, thioether
Heteroatoms Two nitrogen atoms, one sulfur atom, two oxygen atoms
Rotatable Bonds Three primary rotatable bonds
Hydrogen Bond Donors One (phenolic hydroxyl)
Hydrogen Bond Acceptors Four (carbonyl oxygen, phenolic oxygen, pyrimidine nitrogens)

Properties

IUPAC Name

1-[4-hydroxy-3-(pyrimidin-2-ylsulfanylmethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c1-9(16)10-3-4-12(17)11(7-10)8-18-13-14-5-2-6-15-13/h2-7,17H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSGRSOKTQCMITR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)O)CSC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-Hydroxy-3-[(pyrimidin-2-ylsulfanyl)methyl]phenyl}ethan-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidin-2-ylsulfanyl Intermediate: This step involves the reaction of pyrimidine with a suitable thiol reagent under controlled conditions to form the pyrimidin-2-ylsulfanyl group.

    Substitution on the Phenyl Ring: The pyrimidin-2-ylsulfanyl group is then introduced to the phenyl ring through a nucleophilic substitution reaction.

    Hydroxy Group Introduction: The hydroxy group is introduced via electrophilic aromatic substitution.

    Formation of the Ethanone Moiety:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-{4-Hydroxy-3-[(pyrimidin-2-ylsulfanyl)methyl]phenyl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ethanone moiety can be reduced to form an alcohol.

    Substitution: The pyrimidin-2-ylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C13H12N2O2SC_{13}H_{12}N_{2}O_{2}S and a molecular weight of approximately 260.32 g/mol. Its structure includes a hydroxyl group, a pyrimidine ring, and a sulfanyl methyl group, which are critical for its biological activity.

Anticancer Activity

Research has indicated that compounds similar to 1-{4-Hydroxy-3-[(pyrimidin-2-ylsulfanyl)methyl]phenyl}ethan-1-one exhibit anticancer properties. For instance, derivatives of pyrimidine have been shown to inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis. A study demonstrated that pyrimidine-based compounds can effectively induce cell cycle arrest in cancer cells, making them promising candidates for further investigation in oncology .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Pyrimidine derivatives are known for their effectiveness against various bacterial strains. Investigations into related compounds have shown that they can disrupt bacterial cell wall synthesis, leading to cell death. This application is particularly relevant in the context of increasing antibiotic resistance .

Enzyme Inhibition

Enzyme inhibition studies have revealed that this compound may act as an inhibitor of certain kinases involved in signaling pathways that regulate cell growth and survival. Inhibitors targeting these kinases are crucial in developing treatments for diseases like cancer and inflammatory disorders .

Case Study 1: Anticancer Mechanisms

A research article published in a peer-reviewed journal explored the anticancer mechanisms of pyrimidine derivatives, including those structurally related to this compound. The study found that these compounds could inhibit the proliferation of breast cancer cells by inducing apoptosis through the mitochondrial pathway. The results highlighted the importance of structural modifications in enhancing anticancer activity .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The findings indicated that modifications to the sulfanyl group significantly increased the compounds' antibacterial potency, suggesting that similar modifications to this compound could yield promising antimicrobial agents .

Data Table: Summary of Applications

Application TypeDescriptionRelevant Studies
Anticancer ActivityInduces apoptosis and inhibits tumor growth ,
Antimicrobial PropertiesEffective against various bacterial strains ,
Enzyme InhibitionInhibits kinases involved in cell signaling pathways ,

Mechanism of Action

The mechanism of action of 1-{4-Hydroxy-3-[(pyrimidin-2-ylsulfanyl)methyl]phenyl}ethan-1-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the pyrimidin-2-ylsulfanyl group can interact with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physical Properties

The compound belongs to a family of 4-hydroxyacetophenone Mannich bases, differing in the substituent at the 3-position. Key analogs include:

Compound Name Substituent Melting Point (°C) Crystallographic System Key Interactions
Target Compound Pyrimidin-2-ylsulfanylmethyl Not reported Not determined Potential S···H/π-π stacking
1-{4-Hydroxy-3-[(morpholin-4-yl)methyl]phenyl}ethan-1-one (2a) Morpholinylmethyl 88–90 Monoclinic (P21/n) Intramolecular H-bonding
1-{4-Hydroxy-3-[(pyrrolidin-1-yl)methyl]phenyl}ethan-1-one (3a) Pyrrolidinylmethyl 92–95 Orthorhombic (Pbca) Intermolecular H-bonding
1-{4-Hydroxy-3-[(piperidin-1-yl)methyl]phenyl}ethan-1-one (4a) Piperidinylmethyl 82–83 Not reported N/A
1-[4-Methoxy-3-(pyrimidin-2-ylsulfanylmethyl)phenyl]ethanone Methoxy + pyrimidin-2-ylsulfanylmethyl Not reported Not reported Altered solubility due to methoxy

Key Observations :

  • Melting Points : Morpholine (2a) and pyrrolidine (3a) derivatives exhibit higher melting points (~88–95°C) compared to piperidine analogs (82–83°C), likely due to stronger intermolecular interactions (e.g., H-bonding in 3a) . The target compound’s melting point is unreported but may vary based on pyrimidine’s planar structure.
  • Crystallography: Morpholine (2a) and pyrrolidine (3a) derivatives crystallize in monoclinic and orthorhombic systems, respectively, with distinct packing motifs influenced by substituent flexibility and H-bonding . The pyrimidine group in the target compound may promote π-π stacking, altering crystal packing.

Spectroscopic and Analytical Data

  • IR/NMR: All analogs show characteristic peaks for C=O (~1660 cm⁻¹), phenolic –OH (~3200–3500 cm⁻¹), and amine/heterocyclic C–N (~1250–1280 cm⁻¹) . The target compound’s pyrimidine ring would introduce distinct ¹H NMR signals for aromatic protons (δ ~8.5–9.0 ppm) .
  • Mass Spectrometry : Mannich bases typically exhibit [M⁺] peaks matching their molecular weights (e.g., 233 for 4a ). The target compound’s EIMS would show m/z 260 ([M⁺], C₁₃H₁₂N₂O₂S).

Biological Activity

1-{4-Hydroxy-3-[(pyrimidin-2-ylsulfanyl)methyl]phenyl}ethan-1-one, also known by its chemical formula C13H12N2O2S, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

The compound has a molecular weight of 260.32 g/mol and features a phenolic hydroxyl group and a pyrimidine moiety, which are crucial for its biological interactions. The structural formula can be represented as follows:

PropertyValue
Chemical Formula C13H12N2O2S
Molecular Weight 260.32 g/mol
IUPAC Name 1-[4-hydroxy-3-(pyrimidin-2-ylsulfanylmethyl)phenyl]ethanone
PubChem CID 2400428

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. In a study evaluating various derivatives, compounds similar to this compound demonstrated significant activity against a range of microorganisms. Notably, these compounds were effective against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. For instance, derivatives of phenolic compounds have shown promising results against cancer cell lines such as HeLa (cervical cancer) and C6 (glioma). The mechanism often involves inducing apoptosis in cancer cells, which is facilitated by the activation of caspases and the modulation of apoptotic pathways .

A table summarizing key findings from relevant studies is presented below:

Study ReferenceCell LineIC50 (μM)Mechanism of Action
HeLa10Apoptosis induction via caspase activation
C615Cell cycle arrest and apoptosis

Enzymatic Inhibition

Compounds containing the pyrimidine moiety are known to interact with various enzymes. Preliminary studies suggest that this compound may act as an inhibitor of certain kinases involved in cancer progression. This inhibition could lead to reduced cell proliferation and enhanced sensitivity to chemotherapeutic agents .

Case Studies

Recent case studies have highlighted the efficacy of this compound in specific therapeutic contexts:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several phenolic derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that derivatives with similar structures to our compound exhibited significant inhibition zones, suggesting potential for development into new antibiotics .
  • Cancer Treatment Synergy : A combination therapy approach using this compound alongside established chemotherapeutics showed enhanced efficacy in reducing tumor size in murine models compared to monotherapy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-{4-Hydroxy-3-[(pyrimidin-2-ylsulfanyl)methyl]phenyl}ethan-1-one, and how do reaction conditions influence yield?

  • Methodology : The Mannich reaction is a robust approach for introducing amine or sulfur-containing groups to aromatic ketones. For example, in analogous compounds, a 1:1.5:1.5 molar ratio of acetophenone, formaldehyde, and a secondary amine (e.g., morpholine) under microwave irradiation achieved 80% yield after column chromatography (hexane/EtOAc 8:2) . Alternative methods like Friedel-Crafts acylation may require Lewis acid catalysts (e.g., AlCl₃) but risk regioselectivity issues in polyfunctional substrates .

Q. How can structural characterization be performed to confirm the identity and purity of this compound?

  • Methodology : Combine spectroscopic techniques:

  • ¹H/¹³C NMR : Assign aromatic protons (e.g., δ 6.85–7.82 ppm for substituted phenyl groups) and ketone carbonyl signals (~1666 cm⁻¹ in IR) .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. ORTEP-III with a GUI can visualize thermal ellipsoids and confirm bond angles/distances .
  • HPLC : For chiral purity, employ Daicel Chiralpak columns (e.g., 95:5 hexane/IPA) to determine enantiomeric excess .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodology : Column chromatography with gradient elution (e.g., pentane/EtOAc) effectively separates polar byproducts. For crystalline derivatives, recrystallization in ethanol/water mixtures improves purity .

Advanced Research Questions

Q. How do computational methods (DFT, molecular docking) complement experimental data in studying this compound’s reactivity or bioactivity?

  • Methodology : Perform DFT calculations (e.g., Gaussian09) to optimize geometry and compare with X-ray data. Use docking software (AutoDock Vina) to predict interactions with biological targets (e.g., dopamine D1 receptors for analogs), validating via in vitro assays .

Q. What strategies resolve discrepancies in biological activity data across studies (e.g., cytotoxicity vs. non-toxicity)?

  • Methodology :

  • Control experiments : Verify cell line specificity (e.g., monolayer vs. suspension cultures) and assay conditions (e.g., prenylated acetophenones show cytotoxicity in dose-dependent models ).
  • Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may explain variability .

Q. How can substituent modifications (e.g., pyrimidin-2-ylsulfanyl vs. morpholinyl groups) enhance bioactivity or physicochemical properties?

  • Methodology :

  • SAR studies : Synthesize analogs (e.g., replacing pyrimidine with triazine) and compare logP (via shake-flask method), solubility (HPLC-UV), and cytotoxicity (MTT assay).
  • Thermodynamic stability : Assess via DSC/TGA to correlate substituent bulkiness with melting points .

Q. What analytical techniques are critical for detecting impurities or degradation products in this compound?

  • Methodology :

  • LC-MS/MS : Identify trace impurities (e.g., desulfurized byproducts) with MRM transitions.
  • HS-SPME-GC-MS : Monitor volatile degradation products under accelerated storage conditions (40°C/75% RH) .

Q. How can crystallographic data be leveraged to predict polymorphism or solvate formation?

  • Methodology : Perform polymorph screening (e.g., solvent-drop grinding) followed by PXRD. Use Mercury CSD to analyze packing motifs and hydrogen-bonding networks. Co-crystal screening (e.g., with citric acid) may improve solubility for pharmacological applications .

Methodological Considerations Table

Aspect Techniques/Tools Key Parameters References
Synthesis OptimizationMicrowave-assisted Mannich reactionMolar ratios, irradiation time, temperature
Structural ElucidationSHELXL, ORTEP-IIIR-factor, bond length/angle accuracy
Purity AssessmentChiral HPLC, LC-MSRetention time, mass-to-charge ratio
Bioactivity ProfilingMTT assay, molecular dockingIC₅₀, binding affinity (ΔG)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.